REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[OH:9].CC1C=CC2C=CC3C=CC(C)=NC=3C=2N=1.[OH2:27].CO>C(OCC)(=O)C.Cl[Cu]>[CH3:10][C:1]1[CH:6]=[C:5]([CH:4]=[C:3]([CH3:8])[C:2]=1[OH:9])[CH:7]=[O:27] |f:1.2|
|
Name
|
|
Quantity
|
13.622 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)O)C
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CuCl
|
Quantity
|
503 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 9 hours under an oxygen blanket
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the residue diluted with additional ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed twice with a 1% solution of ethylenediaminetetraacetic acid trisodium salt (EDTA-Na3.2H2O), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
There was obtained 13.92 g of an orange-gold solid which
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=O)C=C(C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.88 g | |
YIELD: PERCENTYIELD | 79.2% | |
YIELD: CALCULATEDPERCENTYIELD | 6278.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |